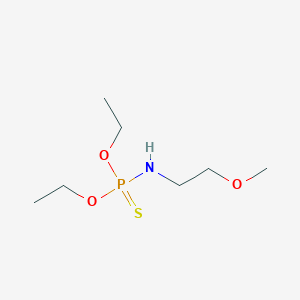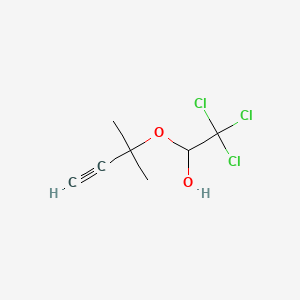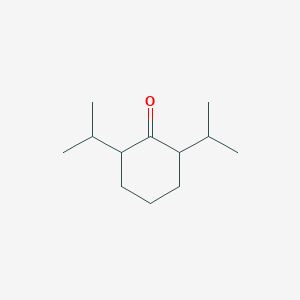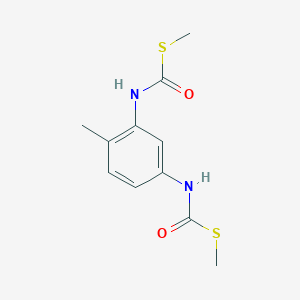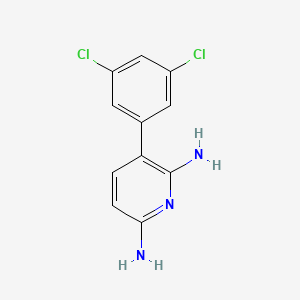
3-(3,5-dichlorophenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C11H9Cl2N3. This compound is characterized by a pyridine ring substituted with a 3,5-dichlorophenyl group and two amino groups at positions 2 and 6. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine typically involves the reaction of 3,5-dichlorobenzonitrile with 2,6-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
3-(3,5-Dichlorophenyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 3-(3,5-dichlorophenyl)pyridine-2,6-diamine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the dichlorophenyl group and the amino groups in the pyridine ring allows for strong interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine
- 3-(3,5-Dichlorophenyl)pyridine-2,6-diamine-derived furin inhibitors
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dichlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H9Cl2N3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9Cl2N3/c12-7-3-6(4-8(13)5-7)9-1-2-10(14)16-11(9)15/h1-5H,(H4,14,15,16) |
InChI Key |
SWAGOYHEBUEXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




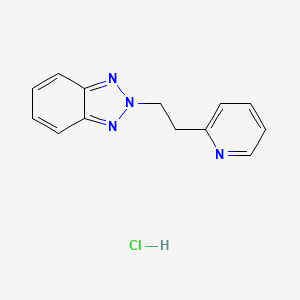



![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)



